Product packaging for 3,4-dichloro-N,N-dimethylbenzamide(Cat. No.:CAS No. 33763-94-9)

3,4-dichloro-N,N-dimethylbenzamide

Cat. No.: B11178958
CAS No.: 33763-94-9
M. Wt: 218.08 g/mol
InChI Key: ZRFISAPSUXXVJI-UHFFFAOYSA-N
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Description

3,4-Dichloro-N,N-dimethylbenzamide is a high-purity chemical compound supplied for research and development purposes. This compound is a benzamide derivative with the CAS Registry Number 33763-94-9 . It has a molecular formula of C9H9Cl2NO and a molecular weight of 218.080 g/mol . Key physicochemical properties include a density of approximately 1.293 g/cm³ and a boiling point of 350.4°C at 760 mmHg . As a dichloro-substituted N,N-dimethylbenzamide, this compound serves as a valuable synthetic intermediate and building block in organic chemistry, medicinal chemistry, and chemical biology research. It is particularly useful for exploring structure-activity relationships and developing novel pharmacologically active molecules. Researchers utilize this compound strictly in controlled laboratory environments. This compound is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO B11178958 3,4-dichloro-N,N-dimethylbenzamide CAS No. 33763-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFISAPSUXXVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323854
Record name 3,4-dichloro-N,N-dimethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33763-94-9
Record name NSC405001
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-dichloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Synthesis of 3,4 Dichloro N,n Dimethylbenzamide

Established Synthetic Routes and Reaction Pathways to N,N-dimethylbenzamide Derivatives

The synthesis of N,N-dimethylbenzamide derivatives, including the di-chlorinated target compound, has been well-documented, employing both linear, multi-step syntheses and more convergent one-pot reactions.

Multi-Step Synthesis Strategies for Aryl-Halogenated Benzamides

Multi-step synthesis provides a traditional and reliable, albeit sometimes lengthy, approach to constructing complex molecules like aryl-halogenated benzamides. These strategies involve a sequential series of reactions where intermediates are typically isolated and purified at each stage.

Another general strategy for synthesizing substituted benzenes involves a series of electrophilic aromatic substitution reactions. For instance, the synthesis of a chloro- and amino-substituted benzene (B151609) can start with the nitration of benzene, followed by chlorination where the nitro group directs the chlorine to the meta position. The nitro group is then reduced to an amine. youtube.com This highlights the importance of the order of substituent introduction to achieve the desired regiochemistry.

The conversion of an aniline (B41778) to a protected amide, for example by reacting it with acetic anhydride (B1165640), can be a crucial step to moderate the reactivity of the amino group and direct subsequent substitutions. youtube.com After further transformations, the protecting group can be removed through hydrolysis. youtube.com

Table 1: Example of a Multi-Step Synthesis Pathway

Step Reaction Reagents Key Transformation
1 Nitration HNO₃, H₂SO₄ Introduction of a nitro group onto the aromatic ring. youtube.com
2 Chlorination Cl₂, AlCl₃ Introduction of a chlorine atom, directed by the nitro group. youtube.com
3 Reduction Sn, HCl Conversion of the nitro group to an amino group. youtube.com
4 Amidation Acyl chloride/anhydride Formation of the final benzamide (B126) product.

One-Pot Synthetic Approaches to Halogenated Benzamide Scaffolds

For example, a one-pot method has been developed for the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid. This process involves three sequential steps in the same pot, culminating in the direct crystallization of the final product from the reaction mixture. researchgate.net Similarly, piperidine (B6355638) and pyrrolidine (B122466) derivatives can be synthesized from halogenated amides in a one-pot reaction that integrates amide activation, reduction, and intramolecular nucleophilic substitution without the need for metal catalysts. nih.gov

Another innovative one-pot synthesis of benzamide derivatives utilizes a robust tandem catalyst. This method allows for the synthesis of benzamide from benzaldehyde, ammonia, and hydrogen peroxide, where ammoximation and subsequent oxime rearrangement occur in a single pot. rsc.org Furthermore, the synthesis of various quinazolinone and benzamide derivatives can be achieved through the reaction of 2-aminobenzamide (B116534) and aromatic benzoyl chlorides under solvent-free conditions using a nano solid acid catalyst. orientjchem.org

The Mitsunobu reaction has also been adapted for the one-pot synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.gov This method is notable as it is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion. nih.gov

Catalytic Synthesis and Reaction Optimization in Benzamide Formation

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. The formation of benzamides is no exception, with various catalytic systems being developed and optimized for this transformation.

Continuous Flow Reactor Applications in Benzamide Synthesis

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, providing advantages such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and ease of scalability. researchgate.net This technology has been successfully applied to the synthesis of amides.

A direct flow-based synthesis of amides has been reported using carbon disulfide as a coupling agent and alumina (B75360) as a heterogeneous Lewis acid catalyst. rsc.org This system is robust, allows for catalyst recycling, and simplifies purification. rsc.org Another continuous flow method for amide synthesis employs 2-bromo-1-ethylpyridinium tetrafluoroborate (B81430) (BEP) in a bio-derived solvent, γ-valerolactone (GVL), enabling the reaction to proceed at ambient temperature with short reaction times. benthamdirect.com

Flow chemistry has also been utilized for the synthesis of gelatin methacrylate (B99206) (GelMA), demonstrating rapid and reproducible results with high yields. researchgate.net These examples underscore the potential of continuous flow systems to make amide synthesis more efficient and environmentally friendly. researchgate.net

Palladium-Catalyzed Acylation and Cross-Coupling Strategies for Substituted Benzamides

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been extensively used in the synthesis of substituted benzamides. These methods often involve the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials.

One such strategy is the palladium-catalyzed ortho-acylation of tertiary benzamides using arylglyoxylic acids as the acyl source. nih.gov This reaction proceeds via ortho C-H palladation, a departure from the previously reported N-C(O) bond insertion. nih.gov Another approach involves the palladium-catalyzed regioselective activation of C(sp²)–H bonds of benzamides, followed by coupling with disilanes to form organosilanes, using 8-aminoquinoline (B160924) as a directing group. nih.govacs.org

Palladium-catalyzed oxidative arylation of tertiary benzamides with monosubstituted arenes has also been developed, showing high para-selectivity. researchgate.net Furthermore, a multi-component reaction has been designed for the step-economical synthesis of o-aryl benzamides, where the in situ installation of a directing group is followed by a C-H activation-based amide arylation. rsc.orgrsc.org

Table 2: Overview of Palladium-Catalyzed Benzamide Syntheses

Reaction Type Catalyst/Reagents Key Feature Reference(s)
Ortho-Acylation Palladium catalyst, Arylglyoxylic acids Directs acylation to the ortho position of the benzamide. nih.gov nih.gov
C-H Silylation Palladium catalyst, Disilanes, 8-aminoquinoline Regioselective silylation of benzamide C-H bonds. nih.govacs.org nih.govacs.org
Oxidative Arylation Palladium catalyst, Monosubstituted arenes High para-selectivity in the arylation of tertiary benzamides. researchgate.net researchgate.net
Multi-component o-Arylation Palladium catalyst, Directing group precursor In situ installation of a directing group for C-H activation. rsc.orgrsc.org rsc.orgrsc.org

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and waste. This often involves a systematic investigation of various parameters such as catalyst loading, temperature, solvent, and reagent stoichiometry.

For instance, in the phenolysis of benzamide to produce phenyl benzoate, the optimization of the amount of CeO₂ catalyst, temperature, solvent, and reaction time was crucial for achieving high yields. researchgate.net Similarly, in an Iridium(III)-catalyzed cyclization reaction, screening of various additives revealed that In(OTf)₃ provided the highest yield of the desired product. researchgate.net

The exploration of structure-activity relationships (SAR) through the introduction of various substituents can also guide the optimization process. In the development of dipeptidyl peptidase-IV inhibitors, the introduction of different amides and halogens on a benzene ring led to the identification of compounds with significantly improved activity. nih.gov

Novel Precursors and Derivatization Strategies for 3,4-dichloro-N,N-dimethylbenzamide

The synthesis of this compound relies on the strategic selection of starting materials and derivatization techniques. Research into novel precursors aims to improve yield, purity, and process efficiency. Similarly, derivatization strategies are employed not only to synthesize the target molecule but also to create new, functionally distinct compounds from it.

Novel Precursors

The conventional synthesis of N,N-disubstituted benzamides often starts from the corresponding benzoic acid or its activated form, such as an acyl chloride. For this compound, the primary precursor is typically 3,4-dichlorobenzoic acid or 3,4-dichlorobenzoyl chloride, which is then reacted with dimethylamine (B145610). However, alternative precursors are being explored to circumvent challenges associated with these traditional routes.

One innovative approach involves the use of substituted anilines. For instance, 3,4-dichloroaniline (B118046) serves as a viable precursor for related structures like 3,4-dichloro-N-2-propynylbenzenamine, which is synthesized by reacting 3,4-dichloroaniline with 3-bromo-1-propyne. prepchem.com This highlights the potential of using the readily available 3,4-dichloroaniline as a foundational block for various N-substituted dichlorobenzamides.

Another advanced precursor strategy, demonstrated in the synthesis of related aminobenzamides, utilizes isatoic anhydride. The reaction of isatoic anhydride with dimethylamine provides a pathway to N,N-dimethylaminobenzamides. google.com By analogy, a dichlorinated isatoic anhydride could potentially serve as a novel precursor for this compound, offering an alternative synthetic pathway.

Research has also focused on oxidative amidation methods, which can use precursors like aryl alcohols. In a study on the synthesis of 4-chloro-N,N-dimethylbenzamide, an aryl alcohol was reacted with dimethylamine in the presence of tert-butyl hydroperoxide (TBHP) and a catalyst. chemicalbook.com This suggests that 3,4-dichlorobenzyl alcohol could be a potential precursor for an oxidative amidation route to the target compound.

Table 1: Potential Novel Precursors for this compound

Precursor NameSynthetic ApproachPotential Advantage
3,4-DichloroanilineReaction with a suitable reagent to introduce the N,N-dimethylcarbamoyl group.Utilizes a common and accessible starting material. prepchem.com
Dichlorinated Isatoic AnhydrideRing-opening reaction with dimethylamine. google.comOffers an alternative pathway that may avoid the use of acyl chlorides.
3,4-Dichlorobenzyl AlcoholOxidative amidation with dimethylamine. chemicalbook.comAvoids the need for pre-activation of a carboxylic acid.
3,4-DichlorobenzaldehydeOxidative amidation with N-substituted formamides. rsc.orgDirect conversion of an aldehyde to an amide.

Derivatization Strategies

Derivatization encompasses two main areas: the use of derivatizing agents to facilitate the formation or analysis of this compound, and the chemical modification of the compound itself to produce new derivatives with unique properties.

Derivatization for Synthesis and Analysis:

In analytical chemistry, derivatization is a key technique to improve the detectability and chromatographic separation of analytes. For example, dimethylamine, a precursor to N,N-dimethylbenzamides, can be derivatized with benzoyl chloride to produce N,N-dimethylbenzamide, which is then readily analyzed by gas chromatography-mass spectrometry (GC-MS). researchgate.net This same principle can be applied using 3,4-dichlorobenzoyl chloride to quantify dimethylamine or to confirm the synthesis of the target amide.

For liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS), derivatization is used to enhance ionization efficiency and achieve sensitive detection. ddtjournal.com While the N,N-dimethylbenzamide moiety is generally amenable to analysis, derivatization of a precursor molecule containing other functional groups (like a hydroxyl or aldehyde) with a reagent that introduces a readily ionizable group can be a powerful strategy. ddtjournal.com

Derivatization of the Amide:

The N,N-dimethylbenzamide scaffold can be the starting point for synthesizing a variety of other compounds. Research on N,N-dimethylbenzamide diethylmercaptole, a derivative of N,N-dimethylbenzamide, shows its versatility in reacting with various nucleophiles. researchgate.net This mercaptal derivative reacts with active methylene (B1212753) compounds, amines, and hydrazines to yield α-dimethylaminobenzylidene derivatives. researchgate.net It can also participate in cyclization reactions to form heterocyclic compounds like oxazolines and imidazolines. researchgate.net Applying this chemistry to this compound could open pathways to a wide array of novel, highly substituted dichlorinated aromatic compounds.

Table 2: Examples of Derivatization Reactions

Starting MaterialReagent/Reaction TypeProduct TypePurpose
Dimethylamine3,4-Dichlorobenzoyl ChlorideThis compoundSynthesis and/or analytical derivatization for GC-MS. researchgate.net
This compoundReaction with a reducing agent3,4-dichlorobenzyl-N,N-dimethylamineCreation of a new amine derivative.
N,N-dimethylbenzamide diethylmercaptoleEthylenediamine, 2-AminoethanolHeterocyclic derivatives (e.g., 2-phenylimidazoline, 2-phenyloxazoline)Synthesis of complex heterocyclic structures. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dichloro N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a compound. Through various NMR experiments, the precise arrangement of atoms and the conformational behavior of 3,4-dichloro-N,N-dimethylbenzamide can be thoroughly investigated.

¹H and ¹³C NMR Spectral Assignments and Analysis of Chemical Shifts

The ¹H and ¹³C NMR spectra of N,N-disubstituted benzamides provide key insights into their electronic structure. For N,N-dimethylbenzamide and its derivatives, the spectra are influenced by the substituents on the aromatic ring. In deuterated chloroform (B151607) (CDCl₃), the parent N,N-dimethylbenzamide shows aromatic protons in the range of δ 7.38 ppm and two distinct singlets for the N-methyl protons around δ 2.96 and 3.10 ppm. rsc.org This non-equivalence of the methyl groups is due to the high rotational barrier around the amide C-N bond.

For substituted benzamides, the chemical shifts of the aromatic protons and the N-methyl groups are altered. For example, in 3-chloro-N,N-dimethylbenzamide, the aromatic protons appear in a multiplet, while the N-methyl groups are observed as singlets at δ 3.54 and 3.95 ppm. rsc.org Similarly, the ¹³C NMR spectrum of 3-chloro-N,N-dimethylbenzamide shows the carbonyl carbon at δ 170.0 ppm and the aromatic carbons between δ 125.1 and 138.0 ppm. rsc.org Based on these related structures, the expected spectral data for this compound can be inferred. The electron-withdrawing nature of the two chlorine atoms would lead to a downfield shift of the aromatic proton signals compared to the unsubstituted benzamide (B126).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data for related compounds is used for prediction.

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity
¹HAromatic H-2~7.6d
¹HAromatic H-5~7.4d
¹HAromatic H-6~7.2dd
¹HN-CH₃ (syn to C=O)~3.1s
¹HN-CH₃ (anti to C=O)~3.0s
¹³CCarbonyl (C=O)~169s
¹³CAromatic C-1~137s
¹³CAromatic C-2~129d
¹³CAromatic C-3~132s
¹³CAromatic C-4~134s
¹³CAromatic C-5~128d
¹³CAromatic C-6~126d
¹³CN-CH₃ (syn to C=O)~39q
¹³CN-CH₃ (anti to C=O)~35q

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'q' denotes quartet. Predictions are based on data from similar substituted benzamides. rsc.orgdocbrown.info

Dynamic NMR Studies of Rotational Barriers in Substituted Amides

The rotation around the C-N bond in amides is restricted due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. This restriction results in two distinct signals for the N-methyl groups at room temperature. mdpi.com Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of this rotational process. mdpi.comnih.gov

By increasing the temperature, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals for the N-methyl protons broaden and merge into a single, broad peak. mdpi.com Above this temperature, a single sharp singlet is observed as the rotation becomes too fast for the NMR timescale to distinguish between the two methyl environments. The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the frequency separation of the two signals at slow exchange. For N,N-dimethylbenzamide, the rotational barrier is influenced by both electronic and steric factors of the substituents on the aromatic ring. researchgate.net The presence of electron-withdrawing groups like chlorine is expected to influence the rotational barrier.

Solvent Effects on NMR Parameters and Molecular Conformation

The choice of solvent can significantly impact the NMR spectrum of N,N-dimethylbenzamides. researchgate.netresearchcommons.org The chemical shifts of the carbonyl carbon and the N-methyl protons are particularly sensitive to the solvent's properties, such as polarity and hydrogen-bonding ability. researchgate.net In a study on N,N-dimethylbenzamide, it was found that the chemical shift of the carbonyl carbon and the rotational barrier around the C-N bond are linearly related to the solvent parameter E(30). researchgate.net

Hydrogen-bonding donor solvents can interact with the carbonyl oxygen, increasing the polarization of the dimethylcarboxamido group. This enhanced polarization affects the π-electron system of the aromatic ring, leading to changes in the chemical shifts of the ring carbons. researchgate.net Similarly, the chemical shifts of the N-methyl protons can be affected by the solvent environment. researchcommons.org A change in solvent can alter the relative energies of the ground and transition states for rotation, thereby influencing the rotational barrier and the observed chemical shifts. researchgate.netresearchcommons.org For this compound, using solvents with different polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) would likely result in measurable changes in the ¹H and ¹³C chemical shifts, providing further insight into its molecular conformation and electronic distribution. researchcommons.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying functional groups and understanding the molecular vibrations of a compound. These techniques are complementary and provide a detailed vibrational profile of this compound. spectroscopyonline.com

Detailed Vibrational Assignments and Conformational Insights

The vibrational spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups.

Carbonyl (C=O) Stretching: The most prominent band in the IR spectrum of amides is the C=O stretching vibration, which typically appears in the region of 1630-1680 cm⁻¹. For N,N-dimethylbenzamide, this band is observed around 1665 cm⁻¹. researchgate.net The position of this band is sensitive to electronic effects and conjugation.

C-N Stretching: The C-N stretching vibration of the amide group is usually found in the range of 1400-1450 cm⁻¹.

Aromatic C-H Stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations of the methyl (CH₃) groups are expected in the 2850-2960 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibrations for aryl chlorides typically appear in the region of 1000-1100 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring usually occur in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound Data is based on typical values for substituted benzamides.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Technique
C=O StretchAmide Carbonyl1650 - 1670IR, Raman
C-H StretchAromatic3000 - 3100IR, Raman
C-H StretchN-Methyl2850 - 2960IR, Raman
C=C StretchAromatic Ring1450 - 1600IR, Raman
C-N StretchAmide1400 - 1450IR
C-Cl StretchAryl Halide1000 - 1100IR

Mass Spectrometry for High-Resolution Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through analysis of fragmentation patterns. unizar.es High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for unambiguous confirmation of the molecular formula.

For this compound (C₉H₉Cl₂NO), the expected monoisotopic mass is approximately 217.0061 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with M+2 and M+4 peaks having intensities relative to the M⁺ peak that are indicative of the presence of two chlorine atoms.

The fragmentation of N,N-dimethylbenzamides under electron ionization (EI) typically follows predictable pathways: chegg.comchegg.commiamioh.edu

α-Cleavage: A common fragmentation pathway is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of the benzoyl cation or its substituted equivalent. For this compound, this would result in a [C₇H₃Cl₂O]⁺ ion.

Loss of a Methyl Group: Loss of a methyl radical (•CH₃) from the molecular ion can occur.

Formation of the Benzoyl Cation: A significant peak in the mass spectrum of N,N-dimethylbenzamide is often the benzoyl cation ([C₇H₅O]⁺) at m/z 105, formed by cleavage of the C-N bond followed by loss of dimethylamine (B145610). For the dichlorinated analog, this would correspond to the 3,4-dichlorobenzoyl cation.

Loss of the Dimethylamino Group: Cleavage can lead to the loss of a dimethylamino radical (•N(CH₃)₂), also resulting in the substituted benzoyl cation.

Table 3: Predicted Major Fragment Ions for this compound in Mass Spectrometry

m/z (approx.) Proposed Fragment Ion Formation Pathway
217[C₉H₉Cl₂NO]⁺Molecular Ion (M⁺)
173[C₇H₃Cl₂O]⁺Loss of •N(CH₃)₂
145[C₆H₃Cl₂]⁺Loss of CO from the benzoyl cation
72[C₃H₆NO]⁺Cleavage of the Ar-CO bond with charge retention on the dimethylcarbamoyl fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of an aromatic compound is primarily determined by the electronic transitions of the benzene ring, which are influenced by the nature and position of the substituents. In the case of this compound, the benzene ring acts as the chromophore, and its characteristic absorption bands are modified by the presence of the two chlorine atoms and the N,N-dimethylamido group.

For aromatic molecules like substituted benzenes, the UV-Vis spectrum typically exhibits two main absorption bands: the E-band (further divided into E1 and E2 bands) and the B-band. msu.edu These bands arise from π → π* transitions within the benzene ring. The B-band, which is of primary interest in the near-UV region, is symmetry-forbidden in unsubstituted benzene but becomes allowed and its intensity increases with substitution. msu.edu

In this compound, the electron-withdrawing nature of the chlorine atoms and the electron-donating and sterically bulky N,N-dimethylamido group influence the energy levels of the molecular orbitals involved in these transitions. This leads to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzamide.

Based on theoretical calculations for the analogous compound 3,4-dimethylbenzamide (B1294666), the predicted UV-Vis absorption data provides an estimation of the spectral features for this compound. nih.gov The substitution of methyl groups with chloro atoms is expected to cause a bathochromic (red) shift in the absorption bands due to the influence of the chlorine atoms' lone pairs of electrons on the aromatic π system.

The primary electronic transitions responsible for the absorption bands in the near-UV region are the π → π* transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. In substituted benzamides, the HOMO is often associated with the π-system of the benzene ring and the lone pair of electrons on the nitrogen atom of the amide group, while the LUMO is typically a π* orbital of the aromatic ring. nih.gov The energy difference between these orbitals dictates the wavelength of maximum absorption.

Table 1: Theoretical UV-Vis Spectral Data for a Related Compound (3,4-dimethylbenzamide)

Wavelength (λmax) (nm)Oscillator Strength (f)Major ContributionTransition Type
2890.027HOMO -> LUMOπ -> π
2450.358HOMO-1 -> LUMOπ -> π
2110.178HOMO -> LUMO+1π -> π*

Data is based on theoretical calculations for 3,4-dimethylbenzamide and serves as an approximation for this compound. nih.gov

Crystallography and Solid State Chemistry of 3,4 Dichloro N,n Dimethylbenzamide and Its Analogs

Single Crystal X-ray Diffraction Studies of Benzamide (B126) Structures

Single crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic arrangement within a crystal. This method has been extensively applied to various benzamide derivatives to elucidate their molecular geometries.

The fundamental structure of benzamide itself has been the subject of numerous studies, revealing the near-planar nature of the amide group due to resonance. acs.org The crystal structure of the stable form of benzamide was determined to be monoclinic, belonging to the space group P21/c. capes.gov.br Key bond lengths within the amide group were found to be approximately 1.31 Å for the C-N bond and 1.24 Å for the C-O bond. capes.gov.br

Studies on substituted benzamides have shown how different functional groups influence the molecular structure. For instance, in a series of zinc(II) chloride complexes with benzamide and toluamide ligands, all complexes feature a tetrahedral zinc(II) center with the amide ligands coordinating through the oxygen atom. nih.gov The introduction of substituents on the phenyl ring can lead to variations in the crystal packing and intermolecular interactions. For example, N-(3,5-dichlorophenyl)-benzamide exhibits a trans conformation of the H-N-C=O unit, a feature commonly observed in other chlorinated benzanilides. researchgate.net

The complexity of benzamide crystallography is highlighted by the existence of multiple polymorphic forms for the parent benzamide, with at least four known polymorphs. acs.orgacs.org Some of these forms are metastable and exhibit significant disorder, making their structural determination challenging and often requiring a combination of experimental techniques like powder X-ray diffraction and computational crystal structure prediction. acs.orgacs.org

CompoundCrystal SystemSpace GroupKey Structural Features
Benzamide (Stable Form)MonoclinicP21/cNear-planar amide group. capes.gov.br
Bis(benzamide-κO)dichloridozinc(II)MonoclinicP21/nTetrahedral Zn(II) center, O-coordination of amide. nih.gov
N-(3,5-dichlorophenyl)-benzamideNot specifiedNot specifiedTrans conformation of the H-N-C=O unit. researchgate.net

Analysis of Intermolecular Interactions and Supramolecular Architectures

The arrangement of molecules in a crystal is dictated by a variety of intermolecular interactions, which collectively define the supramolecular architecture. These interactions are crucial for the stability and properties of the crystalline material.

Hydrogen bonds are among the most significant intermolecular interactions in benzamide derivatives. The amide group, with its N-H donor and C=O acceptor sites, readily participates in hydrogen bonding. In the crystal structure of benzamide, molecules are linked by N-H⋯O hydrogen bonds, forming characteristic chain or dimer motifs. researchgate.netresearchgate.net These interactions have a significant impact on the electronic environment of the nitrogen atom, as demonstrated by theoretical calculations of 15N chemical shielding tensors. researchgate.net

In more complex benzamide derivatives, the nature of the hydrogen bonding network can be more varied. For instance, in zinc(II) chloride complexes of benzamides, both N-H⋯O and N-H⋯Cl hydrogen bonds are observed, leading to extended networks. nih.gov The presence of other functional groups can also introduce new hydrogen bonding possibilities. For example, in N-[(1S)-1-phenylethyl]benzamide, classical N-H⋯O hydrogen bonds lead to the formation of infinite C(4) chain motifs in all its polymorphic forms. nih.gov The interplay between different types of hydrogen bonds and other intermolecular forces ultimately determines the final crystal packing.

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystal. rsc.orgyoutube.com This method partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze different types of intermolecular contacts.

Compound TypeDominant Intermolecular InteractionsSupramolecular Motifs
BenzamidesN-H⋯O hydrogen bonds, π-π stacking. researchgate.netresearchgate.netDimers, chains, layers. nih.govresearchgate.net
Benzamide-metal complexesN-H⋯O, N-H⋯Cl hydrogen bonds. nih.govExtended networks. nih.gov
Substituted BenzamidesVaried hydrogen bonding, halogen bonding, π-π interactions. researchgate.netmdpi.comDependent on substituents. researchgate.net

Conformational Analysis in the Solid State

The conformation of a molecule, which describes the spatial arrangement of its atoms, can vary between the solution and solid states. In the solid state, the conformation is influenced by the constraints of the crystal lattice and the optimization of intermolecular interactions.

For benzamides, a key conformational feature is the planarity of the amide group, which is strongly favored due to resonance. acs.org However, steric hindrance from bulky substituents can lead to deviations from planarity. nsf.gov The orientation of the phenyl ring relative to the amide group is another important conformational parameter. In N-(3,5-dichlorophenyl)-benzamide, the amide group makes dihedral angles of 14.3° and 44.4° with the benzoyl and aniline (B41778) rings, respectively. researchgate.net

While computational studies, including Quantum Chemical Calculations (DFT, MP2), HOMO-LUMO analysis, and Molecular Dynamics simulations, have been conducted on structurally similar molecules such as other dichlorobenzamide isomers or different N-substituted benzamides, the specific electronic, thermodynamic, and conformational data are unique to each chemical entity. Extrapolating data from related compounds would violate the core instruction to focus solely on 3,4-dichloro-N,N-dimethylbenzamide and would not provide scientifically accurate information for the target molecule.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time. The following is a list of the chemical compounds that would have been mentioned in the article as per the instructions.

Computational and Theoretical Chemistry Studies of 3,4 Dichloro N,n Dimethylbenzamide

Spectroscopic Property Prediction via Computational Methods (e.g., GIAO NMR, TD-DFT UV-Vis)

Detailed computational studies predicting the spectroscopic properties of 3,4-dichloro-N,N-dimethylbenzamide are not extensively available in the public domain. However, the methodologies for such predictions are well-established in computational chemistry.

The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for predicting NMR chemical shifts. niscpr.res.innih.gov This quantum chemical method calculates the magnetic shielding tensors for each nucleus in a molecule, which can then be converted into chemical shifts. For a molecule like this compound, GIAO calculations, typically performed using Density Functional Theory (DFT), would provide theoretical ¹H and ¹³C NMR spectra. These predicted spectra are invaluable for confirming the molecular structure and assigning experimental NMR signals.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting electronic absorption spectra, such as UV-Vis spectra. niscpr.res.inrajpub.com This method calculates the excitation energies and oscillator strengths of electronic transitions within the molecule. For this compound, a TD-DFT analysis would reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π → π* or n → π* transitions, which are characteristic of the benzamide (B126) chromophore.

While specific predicted data for this compound is not available, the table below illustrates the typical output of such computational studies for a hypothetical analysis.

Table 1: Hypothetical Spectroscopic Data Prediction for this compound

Parameter Predicted Value Method
¹H NMR Chemical Shifts (ppm) Data not available GIAO-DFT
¹³C NMR Chemical Shifts (ppm) Data not available GIAO-DFT
UV-Vis λmax (nm) Data not available TD-DFT

Nonlinear Optical Properties Investigations

Investigations into the nonlinear optical (NLO) properties of this compound are not specifically documented in the reviewed literature. However, computational methods, particularly DFT, are frequently employed to predict the NLO response of organic molecules. rajpub.comfrontiersin.org These studies focus on calculating key parameters such as the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). physchemres.org

As with spectroscopic predictions, specific computational data for the nonlinear optical properties of this compound are not readily found. The following table represents the kind of data that would be generated from such a computational investigation.

Table 2: Hypothetical Nonlinear Optical Property Predictions for this compound

Parameter Predicted Value Method
Dipole Moment (μ) in Debye Data not available DFT
Linear Polarizability (α) in a.u. Data not available DFT

Chemical Reactivity and Reaction Mechanisms of 3,4 Dichloro N,n Dimethylbenzamide

Nucleophilic Substitution Reactions and Mechanisms

Nucleophilic substitution reactions are fundamental to the synthesis and modification of benzamide (B126) derivatives. For a molecule like 3,4-dichloro-N,N-dimethylbenzamide, these reactions can be categorized primarily into nucleophilic acyl substitution to form the amide bond and nucleophilic aromatic substitution on the dichlorinated ring.

The most common method for synthesizing benzamides is through the nucleophilic acyl substitution of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. masterorganicchemistry.com In the case of this compound, this involves the reaction of 3,4-dichlorobenzoyl chloride with dimethylamine (B145610). The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the tertiary amide. masterorganicchemistry.comunimi.it

Nucleophilic substitution on the aromatic ring of this compound is considerably more challenging due to the deactivating effect of the amide group and the presence of two chloro-substituents. Such reactions typically require harsh conditions or specialized catalytic systems.

However, the benzamide scaffold can participate in other types of substitution reactions. For instance, studies on related aziridine (B145994) amides demonstrate selective ring-opening through a nucleophilic SN2 substitution mechanism. acs.org This type of reaction highlights the ability of the amide functional group to influence reactivity at adjacent positions. acs.org Nucleophilic substitution reactions are generally classified based on their kinetic order as SN1 (unimolecular) or SN2 (bimolecular). youtube.comquora.com SN2 reactions are single-step, concerted processes that result in an inversion of stereochemistry and are sensitive to steric hindrance. youtube.comchemedx.org In contrast, SN1 reactions are two-step processes involving the formation of a carbocation intermediate. youtube.com

Oxidation and Reduction Pathways of Benzamide Derivatives

The benzamide moiety can undergo both oxidation and reduction, leading to a variety of functionalized molecules. The reduction of the amide group itself is a common transformation. Tertiary amides like N,N-dimethylbenzamide can be reduced to the corresponding tertiary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). stackexchange.com The mechanism involves the initial hydride attack on the carbonyl carbon, followed by coordination of the oxygen to the aluminum species. A key step is the subsequent intramolecular attack by the nitrogen's lone pair to displace the oxygen, forming an iminium ion, which is then further reduced by another equivalent of hydride to yield the final amine product. stackexchange.com Computational studies have also explored the reduction pathways of benzamides using reagents like a sodium hydride-sodium iodide composite. researchgate.net

Furthermore, functional groups on the aromatic ring of benzamide derivatives can be selectively reduced. A common pathway involves the reduction of a nitro group to an amino group. acs.org For example, nitro-substituted benzamides are readily reduced to their corresponding amino-substituted counterparts using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid. acs.org

The oxidation of benzamide derivatives, particularly those bearing electron-donating groups like amino or hydroxyl moieties, has been studied in the context of their antioxidant properties. acs.orgnih.gov These studies use electrochemical methods and chemical assays like the DPPH (1,1-diphenyl-picrylhydrazyl) radical trapping and FRAP (ferric reducing/antioxidant power) tests to evaluate the capacity of these compounds to donate electrons (i.e., be oxidized). acs.org Computational analyses have shown that protonated amino-substituted benzamides can be better antioxidants than their neutral forms and that the presence of hydroxyl groups can significantly enhance antioxidative features by becoming the primary site of reactivity. nih.gov

Reaction Type Reagent(s) Product Type Reference
Amide ReductionLithium Aluminum Hydride (LiAlH₄)Tertiary Amine stackexchange.com
Nitro Group ReductionTin(II) Chloride (SnCl₂), HClAmino-substituted Benzamide acs.org
Oxidation (Antioxidant Assay)DPPH, TPTZ complexOxidized Benzamide Derivative acs.org

Condensation Reactions and Amide Bond Formation Mechanisms

The formation of the amide bond is a cornerstone of organic synthesis. Beyond the acyl chloride method described earlier, numerous other condensation strategies exist for producing benzamides.

A widely used approach involves the use of coupling reagents to facilitate the condensation of a carboxylic acid and an amine under milder conditions. luxembourg-bio.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming an O-acylisourea intermediate. masterorganicchemistry.comluxembourg-bio.com This intermediate is a highly reactive species that is readily attacked by the amine nucleophile to form the amide bond, while the DCC is converted to the dicyclohexylurea (DCU) byproduct. masterorganicchemistry.comyoutube.com To improve yields and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com

Alternative methods for amide synthesis include:

Mitsunobu Reaction : A non-classical Mitsunobu reaction has been developed for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine, using triphenylphosphine (B44618) and an azodicarboxylate. nih.gov This reaction is believed to proceed through an acyloxyphosphonium ion intermediate. nih.gov

Oxidative Amidation : Aryl alcohols can be converted directly to benzamides in a one-pot reaction with an amine using reagents like [bis(acetoxy)iodo]benzene and a peroxide. chemicalbook.com

From Aldehydes : A two-step, metal-free process can generate amides from aldehydes by first converting the aldehyde to an acyl chloride using visible light and then reacting it with an amine. unimi.it

Condensation with Glyoxal (B1671930) : Under acidic conditions, benzamide can undergo complex condensation reactions with glyoxal to form a variety of products, including di- and tetra-substituted ethanes and even N-polysubstituted dioxanes. mdpi.com

The choice of method depends on the specific substrates, desired purity, and tolerance of functional groups within the molecule. luxembourg-bio.comnih.gov

Amide Formation Method Key Reagents Mechanism Feature Reference
From Acyl ChloridesAmineNucleophilic Acyl Substitution masterorganicchemistry.com
Carbodiimide CouplingCarboxylic Acid, Amine, DCCO-acylisourea intermediate masterorganicchemistry.comluxembourg-bio.com
Mitsunobu ReactionBenzoic Acid, Amine, PPh₃, DIADAcyloxyphosphonium ion nih.gov
From Aldehydes (Visible Light)Amine, Visible LightIn situ acyl chloride formation unimi.it

Directed Chemical Transformations via C-H Activation in Tertiary Benzamides

The tertiary amide group, as present in this compound, can function as a weak coordinating directing group in modern transition-metal-catalyzed C-H activation reactions. This strategy allows for the functionalization of otherwise unreactive C-H bonds with high regioselectivity. acs.orgacs.org

Recent research has demonstrated that tertiary amides can facilitate the iridium(III)-catalyzed alkynylation of distal C-H bonds. acs.org This transformation enables the introduction of versatile alkyne groups at positions meta or para to the amide, which can be further converted into other functionalities like indoles, arylacetylenes, and triazoles. acs.orgacs.org

The site-selectivity of these reactions can be tuned by the choice of catalyst and oxidant. For instance, an Ir(III)/Ag(I) system can promote distal C-H alkynylation, while an Ir(III)/Cu(II) system can switch the selectivity. acs.org Studies on polyfunctional molecules have established a directing group priority for these Ir-catalyzed reactions, which is approximately: nitrogen heterocycles > primary amides > secondary amides > ketones > primary sulfonamides. acs.orgacs.org This hierarchy allows for the predictable modification of complex molecules containing multiple potential directing groups. acs.org The ability of the tertiary amide in a benzamide scaffold to direct C-H functionalization represents a powerful tool for late-stage molecular editing and the synthesis of complex derivatives. acs.org

Stereochemical Aspects of Reactions Involving Benzamide Scaffolds

The stereochemistry of benzamides can be surprisingly complex, primarily due to hindered rotation about the aryl-carbonyl (Ar-CO) bond. nih.govnih.gov This restricted rotation can give rise to atropisomerism, where the molecule becomes chiral due to the high energy barrier to interconversion between its enantiomeric conformers. This phenomenon is particularly relevant for tertiary benzamides with ortho-substituents. nih.gov

While this compound itself is achiral and lacks ortho-substituents, the principles of stereochemical control are crucial for the broader class of benzamide scaffolds. Key findings include:

Conformational Control : The orientation of the tertiary amide group can be controlled by the stereochemistry of adjacent chiral substituents. nih.gov In cases with chiral groups at both ortho positions, this can lead to "matched" pairs that exist as a single, stable conformer, or "mismatched" pairs that result in mixtures of conformers or poor selectivity in subsequent reactions. nih.gov

Enantioselective Synthesis : Peptide-catalyzed reactions have been used for the enantioselective bromination of benzamides, creating atropisomeric products with high enantiomeric excess. nih.gov Mechanistic studies suggest that an initial, regioselective bromination ortho to both the directing group and the amide may be the stereochemistry-determining step. nih.gov

Stereochemical Probes : The benzamide chromophore is a useful tool in stereochemical studies using circular dichroism (CD), as its well-defined conformation allows for reliable assignments of absolute configuration via exciton (B1674681) chirality methods. researchgate.net

These studies underscore that even when the final benzamide target is not chiral, the stereochemical course of the reactions involved in its synthesis or subsequent modification can be critical and influenced by the conformational properties of the amide group. acs.orgnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for Substituted Benzamides

Influence of Halogenation (Dichloro) and Alkyl Substitution on Molecular Properties

The introduction of substituents onto the benzamide (B126) scaffold, such as the two chlorine atoms and two methyl groups in 3,4-dichloro-N,N-dimethylbenzamide, significantly alters its physicochemical properties. These changes, in turn, affect how the molecule interacts with biological targets.

Halogenation (Dichloro):

The presence of two chlorine atoms on the benzene (B151609) ring has profound electronic and steric effects. Chlorine is an electron-withdrawing group, which can decrease the electron density of the aromatic ring. ucalgary.ca This alteration in electron distribution can influence the molecule's ability to participate in various intermolecular interactions, including hydrogen bonding and pi-stacking, which are often crucial for binding to a biological target. mdpi.com The position of the chlorine atoms (3,4-dichloro) is also critical, as it defines the specific regions of the molecule where these electronic effects are most pronounced.

Furthermore, chlorination can impact the molecule's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. This property is vital for a molecule's ability to cross cell membranes and reach its site of action. The addition of chlorine atoms can also weaken intermolecular hydrogen bonds within a polymer matrix, potentially increasing the flexibility of the molecular chain. researchgate.net

Alkyl Substitution (N,N-dimethyl):

The N,N-dimethyl substitution on the amide nitrogen introduces steric hindrance, which can affect the conformation of the amide group relative to the benzene ring. researchgate.net This steric bulk can influence the molecule's ability to fit into the binding pocket of a target protein. The presence of the N,N-dimethyl group also eliminates the possibility of the amide nitrogen acting as a hydrogen bond donor, a significant modification from primary or secondary amides. acs.org However, the carbonyl oxygen of the amide can still act as a hydrogen bond acceptor.

A summary of how these substitutions affect molecular properties is presented in the table below.

SubstitutionEffect on Molecular PropertiesReferences
Dichloro Alters electronic distribution, influences intermolecular interactions, affects lipophilicity, can increase molecular chain flexibility. ucalgary.camdpi.comresearchgate.net
N,N-dimethyl Introduces steric hindrance, eliminates hydrogen bond donor capability of the amide nitrogen, contributes to lipophilicity. researchgate.netacs.org

Systematic Modification Strategies for SAR Elucidation

To understand the SAR of a compound like this compound, medicinal chemists employ systematic modification strategies. These strategies involve making controlled changes to the molecule's structure and observing the resulting impact on its biological activity.

The specific placement of substituents on the benzamide ring is a critical determinant of biological activity. nih.gov Moving the chlorine atoms to different positions on the ring (e.g., 2,3-dichloro or 2,6-dichloro) would create positional isomers of this compound. Each isomer would have a unique distribution of electronic and steric properties, which could lead to different interactions with a biological target. nih.govrsc.org

The table below illustrates the importance of substituent positioning on molecular properties.

Isomer TypeInfluence on PropertiesReferences
Positional Isomers Altered electronic and steric characteristics, potentially leading to different biological activities. nih.govnih.govrsc.org
Ortho-substituted Can cause steric hindrance, forcing the amide group out of the plane of the benzene ring and disrupting conjugation. researchgate.net
Para vs. Meta-substituted Different electronic influence on the amide group depending on the position. ucalgary.ca

Bioisosteric replacement is a strategy used in drug design to swap one functional group for another with similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic properties. drughunter.com In the context of the benzamide core, several bioisosteric replacements for the amide group have been explored. nih.gov

These replacements can mimic the hydrogen bonding capabilities of the amide while offering improved metabolic stability. drughunter.com For example, heterocycles like triazoles, oxadiazoles, and imidazoles are common amide bioisosteres. nih.gov These five-membered rings can maintain the planarity and dipole moment of the amide group. nih.gov Other bioisosteres for amides include sulfonamides and trifluoroethylamines. drughunter.com The choice of bioisostere is highly dependent on the specific biological target and the desired properties of the new molecule. nih.gov

The following table provides examples of bioisosteric replacements for the amide group.

Bioisosteric ReplacementPotential AdvantagesReferences
Triazoles, Oxadiazoles, Imidazoles Can mimic hydrogen bonding and improve metabolic stability. nih.gov
Sulfonamides Can maintain hydrogen bonding patterns and may increase hydrophobicity and solubility. nih.gov
Trifluoroethylamines Can enhance metabolic stability by being less susceptible to proteolysis. drughunter.com

Correlation of Structural Features with Biochemical Activity Profiles

The ultimate goal of SAR studies is to establish a clear link between a molecule's structural features and its biological activity. For substituted benzamides, specific structural elements are often associated with particular biochemical activities.

For example, in some contexts, electron-withdrawing groups on the benzamide core are less tolerated, while in others they are essential for activity. acs.org The size of the substituents can also be a critical factor, with smaller, electron-rich groups sometimes being more potent. acs.org The presence and nature of side chains, as well as their position on the benzamide skeleton, can strongly influence antiproliferative activity. nih.gov

The antiproliferative effects of some benzimidazole (B57391) derivatives, for instance, were found to be significantly influenced by the position and nature of amino or amido side chains. nih.gov Similarly, in a series of N-substituted benzamides evaluated as antitumor agents, the binding affinity to target enzymes was studied through molecular docking, revealing the importance of specific interactions like hydrogen bonds and van der Waals forces. researchgate.net

Computational Approaches to SAR Prediction and Optimization

In modern drug discovery, computational methods play a crucial role in predicting and optimizing the SAR of new compounds. nih.gov These in silico techniques can significantly accelerate the design process by prioritizing which molecules to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR) models are a key computational tool. academicdirect.org These models attempt to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing the physicochemical properties of molecules, such as their electronic and steric characteristics, QSAR models can predict the activity of new, unsynthesized compounds. academicdirect.org

Molecular docking is another widely used computational method. nih.gov It predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This allows researchers to visualize how a compound like this compound might interact with a specific binding site and helps in designing modifications to improve these interactions. researchgate.net

The table below summarizes some computational approaches used in SAR studies.

Computational ApproachApplication in SARReferences
QSAR Predicts the biological activity of new compounds based on their chemical structure. academicdirect.org
Molecular Docking Predicts the binding orientation of a molecule to a target protein, aiding in the design of more potent compounds. researchgate.netnih.gov

Molecular Interactions and Biochemical Mechanisms of Action of 3,4 Dichloro N,n Dimethylbenzamide Non Clinical Focus

Investigation of Molecular Targets and Binding Interactions (e.g., Enzymes, Receptors)

Substituted benzamides are a class of compounds known to interact with various biological targets, including enzymes and receptors.

Research into the enzyme inhibitory activity of compounds structurally similar to 3,4-dichloro-N,N-dimethylbenzamide has revealed significant interactions. A notable example is the investigation of 3,4-dichloro-N-(1H-indol-5-yl)benzamide , a compound sharing the 3,4-dichlorobenzamide core structure, as an inhibitor of human monoamine oxidase B (hMAO-B) nih.govresearchgate.net. Monoamine oxidases are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative diseases. nih.govwikipedia.org

In vitro studies demonstrated that 3,4-dichloro-N-(1H-indol-5-yl)benzamide is a potent and selective inhibitor of hMAO-B nih.govresearchgate.net. The inhibitory activity was determined to be reversible and competitive, indicating that the compound vies with the substrate for the active site of the enzyme nih.govresearchgate.net. The potency of this inhibition is highlighted by its low nanomolar inhibition constant (Ki) nih.govresearchgate.net.

Table 1: In Vitro hMAO-B Inhibition Data for 3,4-dichloro-N-(1H-indol-5-yl)benzamide

While these findings are for a related compound, the shared 3,4-dichlorophenyl moiety suggests that this compound could also exhibit inhibitory activity against enzymes like monoamine oxidase, although further studies are required to confirm this.

Modulation of Intracellular Signaling Pathways (e.g., Cell Growth, Apoptosis, Metabolism, Inflammatory Pathways)

Direct evidence for the modulation of intracellular signaling pathways by this compound is not documented in the available research. However, based on the potential for interaction with targets like monoamine oxidase and dopamine receptors, it can be hypothesized that this compound could influence downstream signaling cascades. For instance, inhibition of MAO-B can prevent the breakdown of dopamine, leading to increased dopaminergic signaling.

Additionally, some studies on broader classes of enzyme inhibitors, such as cyclooxygenase (COX) inhibitors, have shown that they can impact cell growth and cell cycle progression. While not directly related to this compound, this highlights the potential for enzyme inhibitors to have wider effects on cellular processes.

Studies on Metabolic Pathways of Substituted Benzamides (Non-Human Systems)

To understand the potential metabolic fate of this compound, it is useful to examine studies on related dichlorinated benzamides in non-human systems. Research on the metabolism of 2,6-dichlorobenzamide (DCB) in rats and mice provides a relevant model nih.gov.

In these studies, orally administered 2,6-dichlorobenzamide was found to undergo several metabolic transformations. The primary routes of metabolism included hydroxylation and the formation of mercapturic acid derivatives. The metabolites identified in the excreta of rats included the parent compound, two monohydroxylated DCBs, 2-chloro-5-hydroxy-6-(methylthio)benzamide, and 2-chloro-5-hydroxy-6-[S-(N-acetyl)cysteinyl]benzamide (a mercapturic acid) nih.gov. The formation of these metabolites involved biliary excretion and enterohepatic circulation, with the intestinal microflora playing a role in the metabolic process nih.gov.

These findings suggest that this compound could potentially be metabolized through similar pathways, including hydroxylation of the aromatic ring and conjugation reactions. However, the different substitution pattern (3,4-dichloro vs. 2,6-dichloro) and the presence of the N,N-dimethyl group would likely influence the specific metabolites formed.

Applications as Biochemical Probes in Research

There is no information in the reviewed scientific literature to suggest that this compound has been utilized as a biochemical probe. Chemical probes are valuable tools in research for investigating the function of specific proteins or pathways. The development of a compound as a biochemical probe typically requires high potency, selectivity, and a well-characterized mechanism of action.

Environmental Chemistry and Degradation Pathways of Substituted Benzamides Chemical Perspective

Photochemical Degradation Studies

Photochemical degradation, or photolysis, represents a primary abiotic pathway for the transformation of organic chemicals in the environment, driven by solar radiation. For chlorinated aromatic compounds, this process can be significant. While direct photolysis studies on 3,4-dichloro-N,N-dimethylbenzamide are not extensively documented in publicly available literature, the degradation pathways can be inferred from related structures, such as other chlorinated aromatics and N,N-disubstituted amides.

The presence of the dichlorinated benzene (B151609) ring suggests that a key photochemical reaction would be reductive dechlorination. Under the influence of UV light, especially in the presence of photosensitizers common in natural waters (like humic acids), a chlorine atom may be replaced by a hydrogen atom. Another potential transformation is photosensitized hydroxylation, where a chlorine atom is substituted by a hydroxyl group. The N,N-dimethylamide moiety itself can also be a site for photochemical reactions, potentially leading to N-demethylation. The combination of these reactions would lead to a variety of transformation products. For instance, the photodegradation of the structurally related N,N-diethyl-m-toluamide (DEET) involves photo-oxidation. nih.gov Similarly, other dichlorinated compounds like 3,3'-dichlorobenzidine (B165656) are known to undergo photodegradation as a major destruction pathway. epa.gov

Probable Photochemical Degradation Products of this compound This table is based on inferred pathways from structurally similar compounds.

Parent CompoundTransformation ProductReaction Type
This compound3-chloro-N,N-dimethylbenzamideReductive Dechlorination
This compound4-chloro-3-hydroxy-N,N-dimethylbenzamideHydroxylation/Dechlorination
This compound3,4-dichloro-N-methylbenzamideN-demethylation
This compound3,4-dichlorobenzamideN-demethylation (successive)

Hydrolytic Stability and Pathways in Aquatic Environments

Hydrolysis is a chemical process where water reacts with a compound to break it down. The stability of a chemical to hydrolysis is a critical factor in determining its persistence in aquatic systems. The amide bond in benzamides is known to be relatively stable to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be significantly increased under strongly acidic or alkaline conditions.

For this compound, the primary hydrolytic pathway would involve the cleavage of the amide (C-N) bond. This reaction would yield two products: 3,4-dichlorobenzoic acid and dimethylamine (B145610). Given the general stability of the amide linkage, this compound is expected to be moderately persistent in most natural aquatic environments where the pH is near neutral. Its persistence would decrease in waters with higher acidity or alkalinity.

Hydrolytic Degradation Products of this compound This table outlines the expected products from chemical hydrolysis.

Parent CompoundHydrolysis ProductCleaved Bond
This compound3,4-dichlorobenzoic acidAmide (C-N)
This compoundDimethylamineAmide (C-N)

Biotransformation by Microbial Systems (Chemical Metabolites)

Biotransformation by microorganisms is a crucial degradation pathway for many organic pollutants in soil and water. The degradation of N,N-dialkylamides has been observed in various microbial systems. Studies on compounds like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide show that a common metabolic route is the initial enzymatic hydrolysis of the amide bond to produce dimethylamine and the corresponding carboxylic acid. frontiersin.orgnih.gov Another key pathway is oxidative N-demethylation.

Applying these principles to this compound, microbial degradation would likely proceed through two main initial pathways:

Amide Hydrolysis: Similar to chemical hydrolysis, microbial enzymes (amidases) can cleave the amide bond to form 3,4-dichlorobenzoic acid and dimethylamine.

N-Demethylation: Oxidative enzymes can sequentially remove the methyl groups from the nitrogen atom. The first demethylation would produce 3,4-dichloro-N-methylbenzamide and formaldehyde. A second demethylation step would yield 3,4-dichlorobenzamide.

These initial metabolites can be further degraded. 3,4-dichlorobenzoic acid can be broken down by bacteria through pathways involving ring cleavage. Dimethylamine can be used as a carbon and nitrogen source by many microorganisms. griffith.edu.au The significant biodegradation of the related compound N,N-dimethylbenzylamine further supports the likelihood of these pathways. nih.gov

Probable Microbial Metabolites of this compound This table is based on inferred pathways from structurally similar compounds.

Parent CompoundMetaboliteTransformation Pathway
This compound3,4-dichloro-N-methylbenzamideN-demethylation
3,4-dichloro-N-methylbenzamide3,4-dichlorobenzamideN-demethylation
This compound3,4-dichlorobenzoic acidAmide Hydrolysis
This compoundDimethylamineAmide Hydrolysis

Future Research Perspectives and Emerging Directions for 3,4 Dichloro N,n Dimethylbenzamide Research

Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring

The synthesis of 3,4-dichloro-N,N-dimethylbenzamide, like other amide bond formation reactions, can be significantly optimized through the implementation of advanced analytical techniques for real-time monitoring. Process Analytical Technology (PAT) tools offer the potential to track reaction kinetics, identify intermediates, and detect byproduct formation as it happens, leading to improved yield, purity, and process safety.

Future research could focus on the application of in-situ spectroscopic methods to the synthesis of this compound. Techniques such as benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with advancements like Signal Amplification By Reversible Exchange (SABRE) for hyperpolarization, could provide detailed structural information on reactants, intermediates, and products directly within the reaction vessel. ebsco.com This would allow for precise determination of reaction endpoints and a deeper understanding of the reaction mechanism.

Another promising technique is Direct Analysis in Real Time (DART) mass spectrometry . DART-MS allows for the rapid analysis of reaction mixtures with minimal to no sample preparation, providing near-instantaneous molecular weight information. nih.govwustl.edu This could be invaluable for high-throughput screening of reaction conditions for the synthesis of this compound and its derivatives. The ability to quickly assess the impact of different catalysts, solvents, and temperatures would accelerate the development of optimized synthetic protocols.

The table below summarizes potential analytical techniques for real-time monitoring of this compound synthesis.

Analytical TechniqueInformation ProvidedPotential Benefits for Synthesis of this compound
Benchtop NMR (with SABRE) Detailed structural information, quantification of speciesPrecise reaction kinetic analysis, mechanistic insights, optimization of reaction time. ebsco.com
DART-MS Molecular weight confirmation of reactants, products, and byproductsRapid reaction screening, high-throughput optimization, immediate quality control. nih.govwustl.edu
In-situ Infrared (IR) Spectroscopy Monitoring of functional group changes (e.g., disappearance of carboxylic acid, appearance of amide)Tracking reaction progress, ensuring complete conversion, detecting stalling or side reactions.
Raman Spectroscopy Complementary vibrational information to IR, less interference from waterSuitable for aqueous reaction media, monitoring of both organic and inorganic species.

Development of Green Chemistry Approaches for Sustainable Synthesis

Traditional methods for amide bond formation often rely on stoichiometric coupling reagents that generate significant amounts of waste, making them environmentally undesirable. frontiersin.org Future research on this compound should prioritize the development of green and sustainable synthetic methodologies.

A key area of exploration is the use of catalytic amidation . The development of efficient catalysts for the direct amidation of 3,4-dichlorobenzoic acid with dimethylamine (B145610) would represent a significant advancement. Research into catalysts based on boronic acids, zirconium compounds, or other transition metals could lead to processes with higher atom economy and reduced waste generation. nih.govacs.org For instance, boronic acid-catalyzed amidations have shown promise for a variety of substrates. frontiersin.org

The use of greener solvents is another critical aspect of sustainable synthesis. Exploring the feasibility of synthesizing this compound in water or bio-based solvents like cyclopentyl methyl ether would drastically reduce the environmental impact compared to traditional chlorinated solvents. nih.govnih.gov Enzymatic approaches, for example using lipases, in these green solvents could offer a highly selective and environmentally benign route to the target molecule. nih.gov

The following table outlines potential green chemistry approaches for the synthesis of this compound.

Green Chemistry ApproachDescriptionPotential Advantages
Catalytic Amidation Use of sub-stoichiometric amounts of a catalyst (e.g., boronic acid, transition metals) to promote amide bond formation. frontiersin.orgnih.govacs.orgReduced waste, higher atom economy, potential for catalyst recycling.
Enzymatic Synthesis Utilization of enzymes, such as lipases, to catalyze the amidation reaction. nih.govHigh selectivity, mild reaction conditions, use of renewable resources.
Use of Greener Solvents Replacing hazardous organic solvents with environmentally benign alternatives like water or bio-derived solvents. nih.govnih.govReduced environmental pollution and health hazards.
Microwave-Assisted Synthesis Employing microwave irradiation to accelerate the reaction.Faster reaction times, potentially higher yields, and reduced energy consumption.

Exploration of Polymeric and Supramolecular Applications based on Benzamide (B126) Scaffolds

The benzamide moiety is a versatile building block in materials science due to its ability to form strong and directional hydrogen bonds. This characteristic can be harnessed to construct well-defined polymeric and supramolecular architectures. Future research could investigate the incorporation of the this compound unit into novel materials.

In polymer chemistry , this compound could serve as a monomer or a functional pendant group in the synthesis of aromatic polyamides. The presence of the dichloro substituents on the benzene (B151609) ring would influence the polymer's properties, such as thermal stability, solubility, and liquid crystalline behavior. The synthesis of poly(N-substituted benzamide)s with controlled molecular weights and low polydispersity has been demonstrated, opening possibilities for creating well-defined polymers incorporating the this compound unit. libretexts.org These polymers could find applications as high-performance materials or in separation membranes.

In the realm of supramolecular chemistry , the benzamide group is known to drive the self-assembly of molecules into larger, ordered structures. For example, benzene-1,3,5-tricarboxamides are well-known to form helical, fibrous supramolecular polymers through a network of hydrogen bonds. nih.govnih.gov The specific substitution pattern of this compound, with its potential for halogen bonding and altered hydrogen bonding capabilities, could lead to unique self-assembly motifs. frontiersin.orgnih.gov These could include the formation of tapes, ribbons, or other nanostructures with interesting electronic or optical properties. The study of how the chlorine atoms affect the supramolecular organization would be a key research direction.

The table below details potential polymeric and supramolecular applications for this compound.

Application AreaPotential Role of this compoundPotential Material Properties and Applications
Aromatic Polyamides As a monomer or repeating unit.High thermal stability, chemical resistance, potential for liquid crystallinity. Applications in advanced composites and fibers.
Functional Polymers As a pendant group attached to a polymer backbone.Modified surface properties, sites for further chemical modification. acs.org
Supramolecular Gels As a gelator that self-assembles in a solvent to form a 3D network.Responsive materials, drug delivery systems, scaffolds for tissue engineering. nih.gov
Self-Assembled Nanostructures As a building block for the bottom-up fabrication of nanomaterials.Materials with tailored electronic or optical properties, sensors. nih.govresearchgate.net

Advanced Mechanistic Studies using Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

A detailed understanding of the reaction mechanisms and molecular interactions of this compound at an atomic level is crucial for its rational design and application. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools that can provide such insights. nih.govnih.gov

Future computational studies could employ QM/MM simulations to investigate the mechanism of the amidation reaction for the synthesis of this compound. By treating the reacting species with a high level of quantum mechanical theory and the surrounding solvent and catalyst with a more computationally efficient molecular mechanics force field, it is possible to calculate reaction energy profiles and identify transition state structures. nih.govacs.org This would provide a fundamental understanding of the factors controlling the reaction rate and selectivity, aiding in the design of more efficient catalytic systems.

Furthermore, QM/MM methods can be used to study the non-covalent interactions of this compound, which are critical for its potential applications in supramolecular chemistry and materials science. These simulations can elucidate the role of the chloro-substituents in directing intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the self-assembly process. nih.gov

Finally, if this compound or its derivatives are explored for biological applications, QM/MM docking and molecular dynamics simulations could be used to model their interactions with biological targets such as enzymes or receptors. nih.govresearchgate.net This would provide insights into the binding modes and affinities, guiding the design of more potent and selective compounds.

The following table highlights the potential applications of QM/MM studies for this compound research.

Research AreaQM/MM ApplicationInsights to be Gained
Reaction Mechanism Elucidation of the transition states and energy barriers for the amidation reaction. nih.govacs.orgUnderstanding of reaction kinetics and selectivity, rational catalyst design.
Supramolecular Assembly Modeling the intermolecular interactions and self-assembly processes. nih.govPrediction of supramolecular structures, understanding the role of substituents.
Materials Science Simulating the properties of polymers containing the benzamide unit.Correlation of molecular structure with macroscopic properties like thermal stability and mechanical strength.
Computational Drug Design Docking and molecular dynamics simulations with biological targets. nih.govresearchgate.netPrediction of binding modes and affinities, rational design of bioactive molecules.

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